molecular formula C16H20N4O B4491131 6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine

6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B4491131
M. Wt: 284.36 g/mol
InChI Key: ZIPRVKPZUFYMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxy group, an isoquinoline moiety, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed via cyclization reactions involving appropriate precursors such as amidines or ureas.

    Final Coupling: The final step involves coupling the isoquinoline moiety with the pyrimidine ring through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-2-amine
  • 6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-5-amine

Uniqueness

The uniqueness of 6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-20-10-13-6-4-3-5-12(13)7-14(20)9-17-15-8-16(21-2)19-11-18-15/h3-6,8,11,14H,7,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPRVKPZUFYMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1CNC3=CC(=NC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-methoxy-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methyl]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.